

# Agranulocytosis Risk: A Comparative Analysis of Metamizole and Other Non-Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the risk of agranulocytosis associated with **metamizole** versus other commonly used non-opioid analgesics, including paracetamol, ibuprofen, and diclofenac. The information is compiled from recent pharmacoepidemiological studies and experimental data to support evidence-based decision-making in research and drug development.

#### **Quantitative Risk Assessment of Agranulocytosis**

Agranulocytosis is a rare but severe adverse drug reaction characterized by a sharp decrease in neutrophils, a type of white blood cell, leaving patients susceptible to life-threatening infections.[1] While the risk is low for all non-opioid analgesics, studies indicate a comparatively higher risk associated with **metamizole**.

The following table summarizes quantitative data on the incidence and relative risk of agranulocytosis for **metamizole** and other non-opioid analgesics. It is important to note that the data are derived from different studies with varying methodologies, and direct comparison should be made with caution.



| Drug/Drug Class                | Incidence Rate (per<br>10 <sup>7</sup> person-weeks)                                    | Hazard Ratio (HR) /<br>Odds Ratio (OR) /<br>Relative Risk (RR)                                               | Study Population &<br>Notes             |
|--------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Metamizole                     | 8.52 - 14.20                                                                            | HR: 4.40 - 7.20 (vs.<br>NSAIDs)                                                                              | Cohort study in Spain (2005-2022)[2][3] |
| Not Reported                   | OR: 25.76                                                                               | Case-control study in Spain[2][4]                                                                            |                                         |
| Not Reported                   | RR: 3.03 (for drug-<br>induced<br>agranulocytosis and<br>neutropenia vs. non-<br>users) | German health insurance data (2010-2013)[5][6]                                                               |                                         |
| NSAIDs (General)               | 1.62 - 1.95                                                                             | Reference group                                                                                              | Cohort study in Spain (2005-2022)[2]    |
| Diclofenac                     | Attributable incidence<br>< 1 per 1 million per<br>year                                 | Associated with a significant risk                                                                           | Case-control study in Spain[2][4]       |
| Ibuprofen                      | Not specified in comparative studies                                                    | Case reports exist, but incidence is considered very low. [7][8]                                             | General literature                      |
| Paracetamol<br>(Acetaminophen) | 3.72 - 4.29 (as part of<br>Opioids-Paracetamol<br>group)                                | Reference group<br>(Opioids-Paracetamol)                                                                     | Cohort study in Spain<br>(2005-2022)[2] |
| Not specified                  | Case reports exist, but<br>the incidence is very<br>low.[9][10][11]                     | General literature                                                                                           |                                         |
| Aspirin                        | Not specified in recent comparative studies                                             | Previously associated with agranulocytosis, but risk is considered very low with current usage patterns.[12] | General literature                      |



#### **Experimental Protocols**

The assessment of drug-induced agranulocytosis risk primarily relies on large-scale observational studies, such as cohort and case-control studies, using real-world data from electronic health records and pharmacovigilance databases.

## Cohort Study Protocol for Assessing Agranulocytosis Risk

This protocol is based on the methodology of a recent large-scale cohort study comparing **metamizole** to NSAIDs.[2][13]

- Study Design: A retrospective cohort study of new users of the drugs of interest (e.g., metamizole, NSAIDs).
- Data Source: A large, population-based database containing anonymized patient electronic health records, including prescription data and hospital admission records (e.g., BIFAP in Spain).[2][14]
- Cohort Definition:
  - Exposure Cohorts: Patients with at least one prescription for the study drug (metamizole
    or comparator analgesics) during a defined period. "New users" are defined as patients
    with no prescription for the respective drug in a preceding period (e.g., 6-12 months).
  - Exclusion Criteria: Patients with pre-existing conditions that could confound the results, such as cancer, HIV, recent chemotherapy or radiotherapy, and known hematological disorders.[3]
- Follow-up: Patients are followed from the day after their first prescription until the end of the treatment period, a switch to another analgesic, or the end of the study period.
- Outcome Definition: The primary outcome is the first-time diagnosis of idiosyncratic agranulocytosis during the follow-up period, identified through hospital discharge records using specific diagnostic codes (e.g., ICD codes).
- Statistical Analysis:



- Incidence Rate Calculation: The number of agranulocytosis cases is divided by the total person-time at risk for each cohort.
- Hazard Ratio Estimation: Cox proportional hazards models are used to estimate the adjusted hazard ratio (HR) of agranulocytosis for the exposed group compared to the reference group, adjusting for potential confounders such as age, sex, and comorbidities.

#### **General Workflow for Pharmacovigilance Assessment**



Click to download full resolution via product page

Caption: General workflow for assessing drug-induced agranulocytosis in pharmacovigilance.

## Signaling Pathways and Mechanisms of Metamizole-Induced Agranulocytosis

The exact mechanism of **metamizole**-induced agranulocytosis is not fully understood but is believed to involve both immune-mediated and direct toxic pathways.



## **Proposed Immune-Mediated Mechanism**

This pathway suggests that **metamizole** or its metabolites act as haptens, leading to the formation of drug-dependent antibodies that target neutrophils.





Click to download full resolution via product page

Caption: Proposed immune-mediated mechanism of metamizole- induced agranulocytosis.



**Proposed Direct Toxicity and Metabolic Activation Mechanism** 

This hypothesis suggests that reactive metabolites of **metamizole** can directly damage neutrophil precursors in the bone marrow, particularly in the presence of certain co-factors like hemin.





Click to download full resolution via product page

Caption: Proposed direct toxicity mechanism of metamizole-induced agranulocytosis.



In conclusion, while agranulocytosis is a rare event for all non-opioid analgesics, the available evidence from large-scale observational studies indicates a higher, albeit still low, absolute risk for **metamizole** compared to other agents like NSAIDs and paracetamol. The underlying mechanisms are complex and likely involve both immune-mediated and direct toxic effects on neutrophils and their precursors. This information is critical for the ongoing safety assessment of analgesics and for guiding future research into the prevention and management of this serious adverse drug reaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [Agranulocytosis and hyperbilirubinemia during prolonged treatment with paracetamol] -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population-based drug-induced agranulocytosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-chemotherapy drugs inducing agranulocytosis: a disproportionality analysis based on the FAERS database [frontiersin.org]
- 6. Identifying causative medications for agranulocytosis: A case report of an older adult with cerebral infarction PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen-Induced Pancytopenia and Erythema Multiforme in an Elderly Female Patient PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Ibuprofen induced agranulocytosis?] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible role of free radical formation in drug-induced agranulocytosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agranulocytosis associated with paracetamol PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Agranulocytosis caused by paracetamol. A case report] PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Agranulocytosis associated with "Mexican aspirin" (dipyrone): evidence for an autoimmune mechanism affecting multipotential hematopoietic progenitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting non-chemotherapy drug-induced agranulocytosis toxicity through ensemble machine learning approaches [ouci.dntb.gov.ua]
- 14. Metamizole and risk of agranulocytosis | HMA-EMA Catalogues of real-world data sources and studies [catalogues.ema.europa.eu]
- To cite this document: BenchChem. [Agranulocytosis Risk: A Comparative Analysis of Metamizole and Other Non-Opioid Analgesics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201355#agranulocytosis-risk-comparing-metamizole-to-other-non-opioid-analgesics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com